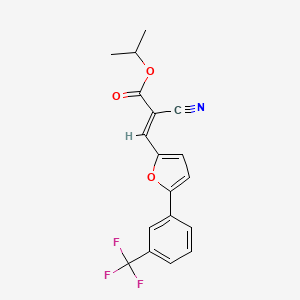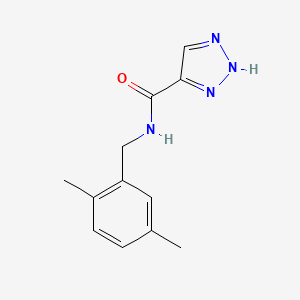
N-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-5-carboxamide” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The compound also has an amide group (-CONH2) and a benzyl group with two methyl substituents .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a [3+2] cycloaddition reaction . The 2,5-dimethylbenzyl group could potentially be introduced through a nucleophilic substitution reaction .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the amide group, and the 2,5-dimethylbenzyl group. The exact structure would depend on the specific arrangement of these groups in the molecule .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole ring and the amide group. The triazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions . The amide group could also be involved in various reactions, including hydroly
Applications De Recherche Scientifique
Antimicrobial Applications
The compound has been used in the synthesis of novel thiazole derivatives that have shown promising antimicrobial activity against multidrug-resistant Gram-positive pathogens . These derivatives have demonstrated excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus, and vancomycin-resistant E. faecium .
Antifungal Applications
The compound has also been used in the development of antifungal agents. Certain derivatives have shown broad-spectrum antifungal activity against drug-resistant Candida strains . One such derivative showed good activity against Candida auris, which was greater than fluconazole .
Drug Discovery
1,2,3-triazoles, such as the compound , have found broad applications in drug discovery . They have been used in the synthesis of various drugs due to their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .
Organic Synthesis
1,2,3-triazoles are used in organic synthesis due to their unique chemical properties . They can act as a bioisostere for an amide bond, which makes them useful in the synthesis of various organic compounds .
Polymer Chemistry
1,2,3-triazoles have been used in polymer chemistry . Their unique properties make them suitable for the synthesis of various polymers with specific characteristics .
Supramolecular Chemistry
In supramolecular chemistry, 1,2,3-triazoles are used due to their ability to form hydrogen bonds . This property makes them useful in the creation of complex structures at the molecular level .
Propriétés
IUPAC Name |
N-[(2,5-dimethylphenyl)methyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8-3-4-9(2)10(5-8)6-13-12(17)11-7-14-16-15-11/h3-5,7H,6H2,1-2H3,(H,13,17)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPBVOUKOVAWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

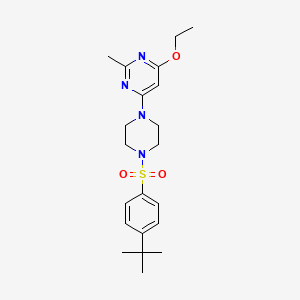
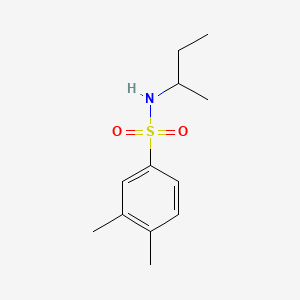
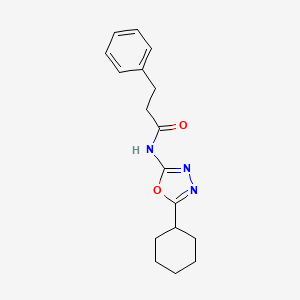


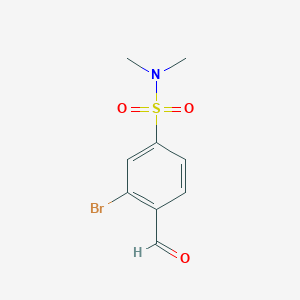
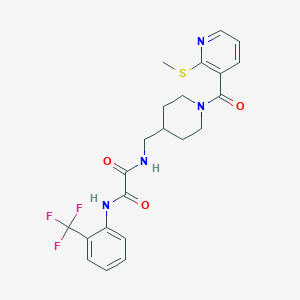
![Tert-butyl N-[3-(methylamino)cyclobutyl]carbamate;hydrochloride](/img/structure/B2573684.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![1H-Benzo[d]imidazole-4-carbonitrile](/img/structure/B2573686.png)
![5-(2-methoxyphenyl)-3-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2573687.png)

